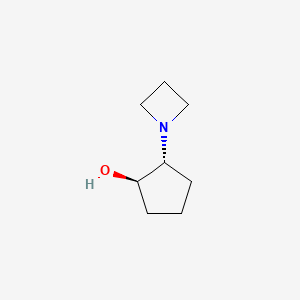
6-(4-Butylcyclohexyl)pyrimidin-4-amine
Descripción general
Descripción
6-(4-Butylcyclohexyl)pyrimidin-4-amine, also known as 6-BCHPA, is an organic compound belonging to the class of pyrimidines. It is a colorless, crystalline solid with a molecular formula of C13H22N4. 6-BCHPA is a versatile compound that has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Acaricide Development
6-(4-Butylcyclohexyl)pyrimidin-4-amine: has been utilized in the development of novel acaricides. A derivative, HNPC-A188 , exhibits excellent acaricidal activity with low toxicity to mammals . This compound has shown promising results against Tetranychus urticae , a common mite pest in agriculture, with LC50 values of 0.19 mg/L, comparable to commercial acaricides .
Pesticide Resistance Management
The introduction of trifluoroethyl thioether into pyrimidine derivatives, as seen in HNPC-A188, represents a significant advancement in managing pesticide resistance. Mites have developed resistance to many traditional pesticides, and the development of compounds like HNPC-A188 can help combat this issue .
Agricultural Yield Improvement
By controlling mite populations effectively, compounds based on 6-(4-Butylcyclohexyl)pyrimidin-4-amine can significantly improve agricultural yields. Mites are known to cause substantial damage to crops, and effective acaricides can ensure healthier plants and better harvests .
Environmental Toxicology
The low mammalian toxicity of HNPC-A188 suggests that derivatives of 6-(4-Butylcyclohexyl)pyrimidin-4-amine could be more environmentally friendly compared to traditional pesticides. This could lead to safer agricultural practices and reduced environmental impact .
Synthetic Organic Chemistry
The compound serves as a key example in synthetic organic chemistry, showcasing the synthesis of complex molecules with specific biological activities. The process of introducing various substituents to achieve desired properties is a valuable study for chemists .
Medicinal Chemistry
While the primary focus has been on agricultural applications, the structural complexity and reactivity of 6-(4-Butylcyclohexyl)pyrimidin-4-amine derivatives offer potential pathways for medicinal chemistry research. The exploration of these compounds could lead to new drug discoveries .
Mecanismo De Acción
Target of Action
6-(4-Butylcyclohexyl)pyrimidin-4-amine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
It is known that many pyrimidines exhibit their anti-inflammatory effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Given the anti-inflammatory effects of many pyrimidines, it can be inferred that the compound may influence pathways related to inflammation and immune response .
Result of Action
Given the anti-inflammatory effects of many pyrimidines, it can be inferred that the compound may have a significant impact on reducing inflammation and modulating immune response .
Propiedades
IUPAC Name |
6-(4-butylcyclohexyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-3-4-11-5-7-12(8-6-11)13-9-14(15)17-10-16-13/h9-12H,2-8H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZLUCSFRFKJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Butylcyclohexyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484066.png)








![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)



